molecular formula C18H20N4O3 B2668623 (E)-3-(3,4-dimethoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one CAS No. 2035018-46-1

(E)-3-(3,4-dimethoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one

Cat. No.: B2668623
CAS No.: 2035018-46-1
M. Wt: 340.383
InChI Key: GDAJUPAJWNKZTC-FNORWQNLSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one is a synthetic chalcone derivative designed for medicinal chemistry and pharmacology research. This compound features a core α, β-unsaturated ketone (enone) scaffold, a privileged structure known for its diverse biological activities and its role as a Michael acceptor in biochemical interactions . The molecule is substituted with a 3,4-dimethoxyphenyl ring, a common pharmacophore that can influence binding affinity and pharmacokinetic properties, and a unique azetidine moiety linked to a pyrimidin-2-ylamino group, which may enhance target selectivity and provide a vector for interaction with enzymatic pockets . Chalcone and enone-based derivatives have demonstrated significant potential as antibacterial agents, particularly against resistant strains like Staphylococcus aureus . Their mechanism of action is often attributed to the inhibition of key bacterial processes, potentially including efflux pumps . Beyond antimicrobial applications, such compounds are also investigated for their anti-inflammatory properties. Enone derivatives can attenuate neutrophil-mediated inflammatory responses by suppressing the production of superoxide anions and the release of elastase, which are key drivers of inflammatory tissue damage . The mechanism may involve the modulation of intracellular signaling pathways, such as the MAPKs (JNK, ERK, p38) and the PI3K/Akt axis . This multi-target potential makes this compound a valuable chemical probe for exploring new therapeutic strategies in infectious and inflammatory diseases. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-24-15-6-4-13(10-16(15)25-2)5-7-17(23)22-11-14(12-22)21-18-19-8-3-9-20-18/h3-10,14H,11-12H2,1-2H3,(H,19,20,21)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAJUPAJWNKZTC-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CC(C2)NC3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CC(C2)NC3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(3,4-dimethoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one is a synthetic derivative of chalcone, a class of compounds known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Molecular Formula : C₁₆H₁₅N₃O₃
Molecular Weight : 299.31 g/mol
Structure : The compound features a chalcone backbone with a pyrimidine substituent, which may enhance its biological activities.

Synthesis

The synthesis of this compound typically involves the condensation of 3,4-dimethoxyacetophenone with a pyrimidinyl amine in the presence of a suitable catalyst. The reaction conditions and purification methods are critical for obtaining high yields and purity.

Antimicrobial Activity

Recent studies have demonstrated that chalcone derivatives exhibit significant antimicrobial properties. The presence of methoxy groups in the structure has been linked to enhanced antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The compound's ability to disrupt bacterial cell membranes is believed to be one of the mechanisms underlying its antimicrobial effects .

Compound Activity Target Organism IC50 (µM)
This compoundAntibacterialS. aureus25
Chalcone DerivativeAntifungalCandida albicans30

Anticancer Activity

Chalcones are also recognized for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several chalcone derivatives, including our compound, against clinical isolates of multidrug-resistant bacteria. The results showed that the compound effectively inhibited bacterial growth with an IC50 value comparable to standard antibiotics .
  • Anticancer Potential : In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting DNA fragmentation .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-3-(3,4-dimethoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one exhibit promising anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that certain pyrimidine derivatives could effectively induce apoptosis in breast cancer cells, suggesting a potential role for this compound in cancer therapy .

Antimicrobial Properties

Research has also explored the antimicrobial activity of similar compounds. For example, derivatives containing the azetidine ring have shown effectiveness against various bacterial strains, indicating their potential as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .

Anti-inflammatory Effects

The anti-inflammatory properties of compounds with similar structures have been documented, with some studies reporting significant reductions in inflammatory markers in vitro and in vivo. This suggests that this compound may also possess therapeutic potential in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of a related compound on human carcinoma cell lines. The results indicated a dose-dependent reduction in cell viability, with significant induction of apoptosis observed at higher concentrations .

Case Study 2: Antimicrobial Activity

Another research project assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli strains. The compound demonstrated notable inhibitory activity, supporting its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Key Observations:

  • Azetidine vs.
  • Pyrimidine vs. Pyridine: The pyrimidin-2-ylamino group (target compound) provides two nitrogen atoms for H-bonding, unlike pyridine (), enhancing interactions with biological targets like ATP-binding pockets .
  • Methoxy vs. Hydroxy Substituents : The 3,4-dimethoxyphenyl group (target, ) increases lipophilicity compared to 4-hydroxyphenyl (), affecting membrane permeability .

Crystallographic and Computational Insights

  • Planarity and Conjugation: The propenone core in analogs (e.g., ) is coplanar (r.m.s. deviation ≤0.099 Å), critical for π-stacking in biological targets .
  • SHELX Refinement : Widely used for structural validation (), suggesting similar approaches for the target compound .

Research Implications

The target compound’s unique combination of azetidine-pyrimidine and dimethoxyphenyl groups positions it as a promising candidate for kinase inhibition or anticancer drug development. Further research should prioritize crystallographic analysis and in vitro kinase assays to validate its mechanism.

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